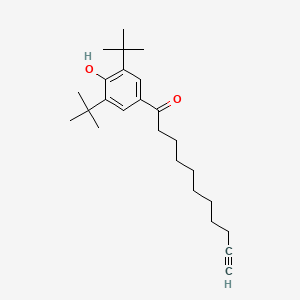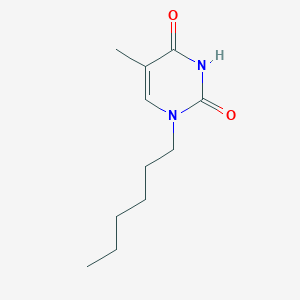![molecular formula C20H17NO6 B12546159 N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine CAS No. 143457-46-9](/img/structure/B12546159.png)
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. This particular compound is characterized by the presence of a benzopyran ring, which is a fused ring system consisting of a benzene ring and a pyran ring. The compound is not naturally occurring and is typically synthesized for research purposes .
Méthodes De Préparation
The synthesis of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine involves several steps. One common method includes the condensation of 4-methyl-2-oxo-2H-1-benzopyran-7-yl with L-tyrosine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzopyran ring allows for electrophilic and nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein folding.
Medicine: Research on this compound includes its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring can interact with the active site of enzymes, inhibiting or modifying their activity. The compound can also bind to receptors, triggering a cascade of biochemical events within the cell .
Comparaison Avec Des Composés Similaires
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine is unique due to its specific structure and the presence of the benzopyran ring. Similar compounds include:
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(3-(trifluoromethyl)phenyl)carbamate
- Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
- Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester These compounds share the benzopyran ring but differ in their functional groups and overall structure, which leads to different chemical properties and applications .
Propriétés
Numéro CAS |
143457-46-9 |
|---|---|
Formule moléculaire |
C20H17NO6 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-2-oxochromene-7-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C20H17NO6/c1-11-8-18(23)27-17-10-13(4-7-15(11)17)19(24)21-16(20(25)26)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9H2,1H3,(H,21,24)(H,25,26)/t16-/m0/s1 |
Clé InChI |
CKIJIBKDFJXLSD-INIZCTEOSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)










